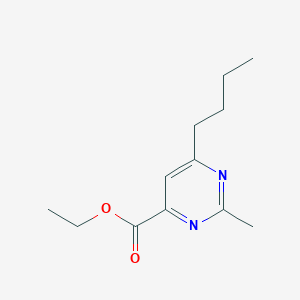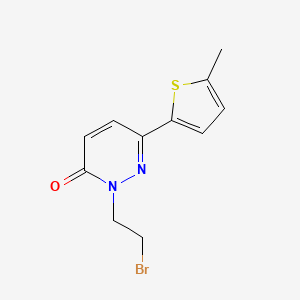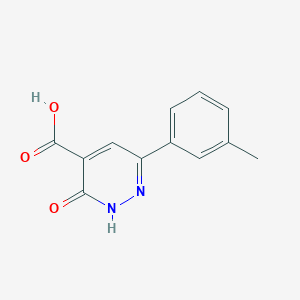
6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine
Overview
Description
The compound “6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds due to their unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in various studies . For instance, a high-yield preparation of tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine was reported, which involved a dehydration reaction with corresponding aldehydes . Another study described the synthesis of a piperidine derivative by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often elucidated using various spectroscopic techniques. In one study, the structure of Schiff bases derived from piperidine was deduced using NMR, FTIR, UV-Vis, MS, and other physical measurements.Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions . The stability of a piperidine-based protecting group (PIP) was evaluated under ortho-lithiation conditions and refluxing with concentrated hydrobromic acid . Deprotection of the PIP group was achieved through oxidation to N-oxides followed by Cope elimination or by mild Lewis acids .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their application in different fields . Schiff bases with a piperidine moiety exhibited good antioxidant activity and showed promising activity as pancreatic lipase inhibitors .Scientific Research Applications
Histamine H4 Receptor Ligands
Research on a series of 2-aminopyrimidines, including compounds structurally related to 6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine, has identified potent ligands for the histamine H4 receptor (H4R). These compounds have demonstrated significant in vitro potency and in vivo activity as anti-inflammatory agents and in pain models. This supports the potential of H4R antagonists for therapeutic applications in inflammation and pain management (Altenbach et al., 2008).
Antihypertensive Activity
A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the core structure of interest, has been synthesized and evaluated for their antihypertensive activity. Notable compounds within this series have shown the ability to lower blood pressure in spontaneously hypertensive rats to normotensive levels, indicating the potential of these derivatives in managing hypertension (Bennett et al., 1981).
Antimicrobial Activity
The antimicrobial activities of substituted benzamide derivatives, synthesized from reactions involving a similar pyrimidin-2-amine structure, have been assessed. Certain compounds exhibited significant antibacterial and antifungal activities, comparable to or exceeding those of standard drugs like Streptomycin and Amphotericin-B. This suggests the potential of these molecules for further development as antimicrobial agents (Vijaya Laxmi et al., 2019).
Adsorption of Metal Ions
A study on the adsorption of Zn2+ and Cd2+ from aqueous solutions onto a carbon sorbent containing a pyrimidine-polyamine conjugate has demonstrated the compound's effectiveness as a molecular receptor for these metal ions. This research outlines the potential use of such compounds in environmental remediation, particularly in the removal of heavy metals from water (Garcia-martin et al., 2005).
Safety and Hazards
properties
IUPAC Name |
6-(2-ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-3-10-6-4-5-7-16(10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSYJVMLNQJBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC(=NC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493035.png)
![(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493036.png)
![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)



![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)




![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)

